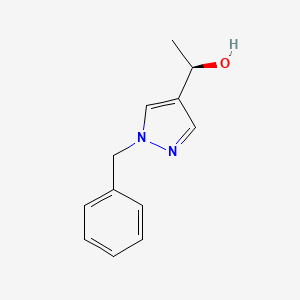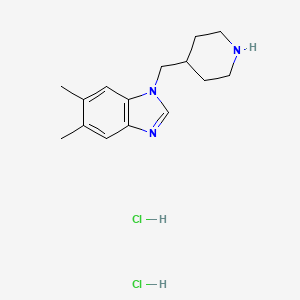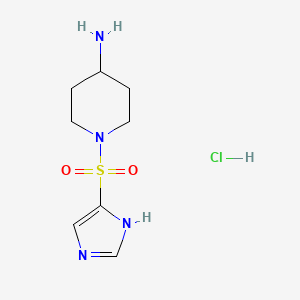![molecular formula C8H4ClNO2S B1490798 2-クロロベンゾ[d]チアゾール-7-カルボン酸 CAS No. 1379324-66-9](/img/structure/B1490798.png)
2-クロロベンゾ[d]チアゾール-7-カルボン酸
概要
説明
2-Chlorobenzo[d]thiazole-7-carboxylic acid is a chemical compound with the CAS Number: 1379324-66-9 . It has a molecular weight of 213.64 .
Molecular Structure Analysis
The molecular structure of 2-Chlorobenzo[d]thiazole-7-carboxylic acid is represented by the formula C8H4ClNO2S . The InChI code for this compound is 1S/C8H4ClNO2S/c9-8-10-5-3-1-2-4 (7 (11)12)6 (5)13-8/h1-3H, (H,11,12) .Physical And Chemical Properties Analysis
2-Chlorobenzo[d]thiazole-7-carboxylic acid is a solid compound . It is stored at a temperature between 2-8°C in an inert atmosphere .科学的研究の応用
抗菌用途
2-クロロベンゾ[d]チアゾール-7-カルボン酸: は、顕著な抗菌特性を持つ化合物の合成におけるコア構造として特定されています 。細菌細胞壁の合成とタンパク質機能を阻害する能力により、特に抗生物質耐性の上昇に直面して、新しい抗生物質の開発のための有望な候補となっています。
抗真菌活性
2-クロロベンゾ[d]チアゾール-7-カルボン酸の構成要素であるチアゾール環は、抗真菌活性に寄与することが知られています 。この化合物は、病原性真菌を標的とする誘導体の作成に使用でき、現在の薬物では管理が困難な真菌感染症の潜在的な治療法を提供します。
抗炎症の可能性
研究では、チアゾール誘導体が抗炎症効果を示すことが示されています 。2-クロロベンゾ[d]チアゾール-7-カルボン酸は、炎症性経路を調節する分子を合成するために使用でき、慢性炎症性疾患に対する新しい治療法につながる可能性があります。
抗腫瘍および細胞毒性活性
2-クロロベンゾ[d]チアゾール-7-カルボン酸の構造モチーフは、抗腫瘍および細胞毒性活性を示した化合物に見られます 。これは、癌細胞を選択的に標的とする可能性のある化学療法薬の設計における潜在的な用途を示唆しています。
抗ウイルス特性
2-クロロベンゾ[d]チアゾール-7-カルボン酸から誘導されたものを含む、チアゾール誘導体は、抗ウイルス研究で有望であることが示されています 。それらは、出現および再出現ウイルスによって引き起こされるものを含む、ウイルス感染症の治療法を作成するための鍵となる可能性があります。
鎮痛効果
チアゾール環を含む化合物は、鎮痛特性を持つことが知られています 。2-クロロベンゾ[d]チアゾール-7-カルボン酸は、オピオイドに代わる可能性のある、副作用が潜在的に少ない新しい疼痛管理薬の開発に役立ちます。
抗糖尿病用途
チアゾール核は、いくつかの抗糖尿病薬に共通の特徴です 。2-クロロベンゾ[d]チアゾール-7-カルボン酸の誘導体は、糖尿病の治療における有用性について調査することができ、既存の薬物と比較して、可能性のある新しい作用機序を提供する可能性があります。
材料科学
材料科学において、2-クロロベンゾ[d]チアゾール-7-カルボン酸は、機能のために特定の分子構造を必要とする、高度なポリマーやコーティングなど、独自の特性を持つ新規材料の開発に貢献できます .
作用機序
Mode of Action
The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound, but more detailed studies are needed to confirm this.
実験室実験の利点と制限
2-Chlorobenzo[d]thiazole-7-carboxylic acid is a useful reagent for laboratory experiments due to its high reactivity and ability to form covalent bonds with a variety of electron-rich species. However, it is important to note that this compound is toxic and should be handled with care. Additionally, it is important to note that this compound is unstable and should be stored in a cool, dry place.
将来の方向性
The potential applications of 2-Chlorobenzo[d]thiazole-7-carboxylic acid are vast and its potential for use in scientific research is still being explored. Possible future directions for research include the evaluation of its potential use in drug discovery and development, its potential to modulate gene expression, and its potential to be used in materials science. Additionally, further research should be conducted to better understand its biochemical and physiological effects on living organisms. Finally, further research should be conducted to better understand its potential toxic effects and to develop methods for its safe handling and storage.
Safety and Hazards
生化学分析
Biochemical Properties
2-Chlorobenzo[d]thiazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of 2-Chlorobenzo[d]thiazole-7-carboxylic acid to the active sites of enzymes, leading to either inhibition or modulation of their activity .
Cellular Effects
The effects of 2-Chlorobenzo[d]thiazole-7-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular responses. Additionally, 2-Chlorobenzo[d]thiazole-7-carboxylic acid affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 2-Chlorobenzo[d]thiazole-7-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their function. Furthermore, 2-Chlorobenzo[d]thiazole-7-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorobenzo[d]thiazole-7-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Chlorobenzo[d]thiazole-7-carboxylic acid remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Chlorobenzo[d]thiazole-7-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular responses .
Metabolic Pathways
2-Chlorobenzo[d]thiazole-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the overall impact of 2-Chlorobenzo[d]thiazole-7-carboxylic acid on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Chlorobenzo[d]thiazole-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the overall effects of 2-Chlorobenzo[d]thiazole-7-carboxylic acid on cellular function .
Subcellular Localization
2-Chlorobenzo[d]thiazole-7-carboxylic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the precise mechanisms through which 2-Chlorobenzo[d]thiazole-7-carboxylic acid exerts its effects on cellular processes .
特性
IUPAC Name |
2-chloro-1,3-benzothiazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDQFYIMUCGXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856825 | |
| Record name | 2-Chloro-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379324-66-9 | |
| Record name | 2-Chloro-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)



![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)


![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)
![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)

![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)
![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)